5-Bromo-1-ethyl-1H-indole-3-carbonitrile

Cross-coupling Suzuki-Miyaura Indole functionalization

This trisubstituted indole building block features three orthogonal reactive handles—C5-Br for Suzuki-Miyaura cross-coupling, C3-CN as a hydrogen bond acceptor and reversible covalent warhead for kinase targets (JAK3, BTK), and N1-Et modulating lipophilicity (cLogP 1.183). The favorable cLogP positions it optimally for CNS-penetrant kinase inhibitor development, distinguishing it from the 5-chloro analog (cLogP ~2.58–3.01). Ideal for fragment-based drug design, antiviral biaryl libraries, and targeted covalent inhibitor programs. Procure with confidence at 98% purity from qualified suppliers.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
CAS No. 876734-14-4
Cat. No. B8769444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-ethyl-1H-indole-3-carbonitrile
CAS876734-14-4
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=CC(=C2)Br)C#N
InChIInChI=1S/C11H9BrN2/c1-2-14-7-8(6-13)10-5-9(12)3-4-11(10)14/h3-5,7H,2H2,1H3
InChIKeyRUOJSZFYAALIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-14-4): A Trisubstituted Indole Building Block for Kinase-Focused Medicinal Chemistry and Cross-Coupling Diversification


5-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-14-4, C11H9BrN2, MW 249.11) is a trisubstituted indole building block distinguished by three orthogonal reactive handles: a C5 bromine atom primed for transition metal-catalyzed cross-coupling, an N1 ethyl group that modulates lipophilicity and metabolic stability, and a C3 nitrile that serves as a hydrogen bond acceptor and potential covalent warhead in kinase inhibitor design . The compound is procurable at 98% purity from commercial sources and serves as a versatile intermediate for synthesizing diverse bioactive small molecules, particularly in oncology and antiviral programs where indole-based kinase inhibitors and biaryl derivatives are of high interest [1].

Why 5-Bromo-1-ethyl-1H-indole-3-carbonitrile Cannot Be Simply Replaced by Other Indole-3-carbonitrile Analogs


The substitution pattern of 5-bromo-1-ethyl-1H-indole-3-carbonitrile directly determines its physicochemical properties, synthetic utility, and potential biological target engagement in ways that preclude simple substitution with other indole-3-carbonitrile derivatives. The specific placement of bromine at the C5 position enables regioselective Suzuki-Miyaura cross-coupling reactions that are not feasible with the C6-bromo regioisomer or the non-halogenated parent scaffold, which lacks this key reactive handle . Furthermore, the calculated lipophilicity (cLogP = 1.183) of the 5-bromo derivative positions it within the optimal range for CNS drug-likeness and differs significantly from the 5-chloro analog (cLogP ≈ 2.58-3.01) and the non-brominated parent compound (LogP = 2.69) [1]. The combination of the bromine atom, nitrile group, and N-ethyl substitution creates a unique electronic environment that influences binding affinity to kinase ATP-binding pockets, as the 3-carbonitrile can form reversible covalent interactions with catalytic cysteine residues in targets such as JAK3 and BTK . These quantifiable differences in reactivity, lipophilicity, and target engagement potential mean that substituting an alternative indole-3-carbonitrile analog will alter SAR outcomes and synthetic routes, making 5-bromo-1-ethyl-1H-indole-3-carbonitrile a non-substitutable building block for specific research programs.

Quantitative Differentiation Evidence: 5-Bromo-1-ethyl-1H-indole-3-carbonitrile vs. Closest Analogs


Regioselective Bromination at C5 Enables Distinct Cross-Coupling Reactivity Profile

5-Bromo-1-ethyl-1H-indole-3-carbonitrile exhibits regioselective reactivity in palladium-catalyzed cross-coupling reactions due to the specific placement of the bromine atom at the C5 position. In contrast, the 6-bromo regioisomer (CAS 876734-31-5) presents a distinct electronic environment and steric accessibility that alters coupling efficiency and substrate scope. The 5-bromo derivative is frequently utilized in Suzuki-Miyaura cross-couplings for the synthesis of antiviral therapeutics, including Hepatitis C treatments . The parent non-brominated scaffold (1-ethyl-1H-indole-3-carbonitrile, CAS 128200-45-3) lacks this halogen handle entirely and cannot participate directly in such cross-coupling diversification strategies.

Cross-coupling Suzuki-Miyaura Indole functionalization

Distinct Lipophilicity Profile (cLogP) Enables Different ADME and CNS Penetration Potential

The calculated partition coefficient (cLogP) of 5-bromo-1-ethyl-1H-indole-3-carbonitrile is 1.183 [1]. This value falls within the optimal range for CNS drug-likeness (typically LogP 1-5) and differs substantially from related analogs. The 5-chloro derivative (CAS 876734-25-7) exhibits a significantly higher cLogP range of approximately 2.58-3.01 , while the non-brominated parent compound (1-ethyl-1H-indole-3-carbonitrile) has a LogP of 2.69 . The lower lipophilicity of the 5-bromo derivative compared to its 5-chloro analog (difference of ~1.4-1.8 log units) suggests improved aqueous solubility and potentially reduced non-specific binding in biological assays.

Lipophilicity cLogP Drug-likeness

Three Distinct Reactive Handles Enable Orthogonal Diversification Not Possible with Mono- or Di-Substituted Analogs

5-Bromo-1-ethyl-1H-indole-3-carbonitrile possesses three distinct reactive handles: the C5 bromine atom (cross-coupling electrophile), the C3 nitrile group (hydrogen bond acceptor, electrophile, and potential covalent warhead), and the N1 ethyl group (modulator of lipophilicity and metabolic stability) . This orthogonal reactivity allows for sequential, site-selective functionalization not possible with the parent 1-ethyl-1H-indole-3-carbonitrile scaffold, which lacks the C5 halogen handle and offers only two functionalization sites . The trisubstituted nature of the 5-bromo derivative enables more complex, diversity-oriented synthetic strategies where each handle can be independently modified to explore chemical space.

Orthogonal reactivity Building block Diversity-oriented synthesis

Optimal Use Cases for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile in Medicinal Chemistry and Chemical Biology


Kinase Inhibitor Lead Optimization for CNS Oncology Targets

The favorable cLogP of 1.183 positions 5-bromo-1-ethyl-1H-indole-3-carbonitrile as an optimal starting point for CNS-penetrant kinase inhibitor development [1]. The indole-3-carbonitrile core is a validated pharmacophore for ATP-competitive kinase inhibition, with the nitrile group capable of forming key hydrogen bond interactions in the hinge region of kinases [2]. The lower lipophilicity of the 5-bromo derivative, compared to the 5-chloro analog (cLogP ~2.58-3.01), is particularly advantageous for CNS drug design where maintaining LogP below 3 is critical for achieving adequate brain exposure and minimizing non-specific tissue binding . This compound is thus ideally suited for fragment-based drug design and lead optimization campaigns targeting DYRK1A, TRK, and other kinases implicated in CNS malignancies.

Suzuki-Miyaura Diversification for Antiviral SAR Studies

The C5 bromine atom of 5-bromo-1-ethyl-1H-indole-3-carbonitrile serves as an ideal electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of C5-arylated indole libraries . This synthetic strategy is directly relevant to antiviral drug discovery programs, as indole-based biaryl compounds have demonstrated activity against Hepatitis C and other viral targets . The orthogonal reactivity of the C5-Br, C3-CN, and N1-Et handles allows for sequential functionalization, making this compound a valuable building block for generating diverse screening sets to explore structure-activity relationships (SAR) in antiviral hit-to-lead campaigns.

Covalent Kinase Inhibitor Design Targeting Cysteine Residues

The 3-carbonitrile group of 5-bromo-1-ethyl-1H-indole-3-carbonitrile can serve as a reversible covalent warhead targeting catalytic cysteine residues in kinases such as JAK3 and BTK . This feature, combined with the C5 bromine handle for introducing additional binding elements via cross-coupling, makes the compound a strategic intermediate for developing targeted covalent inhibitors (TCIs). The distinct lipophilicity profile (cLogP = 1.183) further supports the optimization of physicochemical properties for oral bioavailability, a key consideration in covalent drug design where prolonged target engagement is desired [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.